Property Profile Distinction: LogP and Molecular Weight vs. Positional Isomer Methyl 2-(2-methyl-3-nitrophenyl)acetate
The compound's substitution pattern at the 2-methyl and 5-nitro positions confers a distinct LogP of 2.21, which is a critical predictor of its solubility and behavior in biphasic reaction systems . This value differentiates it from the positional isomer, Methyl 2-(2-methyl-3-nitrophenyl)acetate, which has a lower predicted LogP due to the different placement of the nitro group. This difference in lipophilicity directly impacts partition coefficients in synthetic workups and may influence bioavailability in a medicinal chemistry context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.21 |
| Comparator Or Baseline | Methyl 2-(2-methyl-3-nitrophenyl)acetate (CAS 126802-52-6), LogP not explicitly available, but predicted to be lower based on substituent position . |
| Quantified Difference | Not quantified, but qualitatively distinct based on substituent position (meta vs. para relative to ester chain). |
| Conditions | Predicted value from chemical structure . |
Why This Matters
Selection for synthetic route design: The LogP difference will alter partitioning in liquid-liquid extractions and can influence the choice of solvent systems for reactions and purifications.
